1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthesis of such compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of such compounds is often confirmed by single-crystal X-ray crystallographic studies .Scientific Research Applications
Preparation of Heterocyclic Compounds
Research has shown that α-Oxoketene O, N-acetals serve as both nucleophiles and electrophiles, making them suitable starting materials for the synthesis of a wide range of heterocyclic compounds, including pyrrolidine-2, 5-diones. These compounds are prepared from β-oxothiono esters, which are easily obtained from carbon disulfide and primary amine in the presence of triethylamine, highlighting a method for creating various heterocyclic frameworks (Ohta, Oe, & Furukawa, 2002).
NMR Studies of Bridgehead Nitrogen Compounds
Proton magnetic resonance (NMR) studies have provided insights into the configurations and conformations of hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, derived from the appropriate piperidyl carbinol reactions. These studies have contributed to understanding the structural aspects of related heterocyclic compounds, shedding light on their potential chemical behavior and applications (Cahill & Crabb, 1972).
Synthesis of Phthalazinone Derivatives
Phthalazinone derivatives have been synthesized through reactions involving readily obtainable starting materials, demonstrating the chemical versatility and potential for producing a range of biologically active compounds. These synthetic strategies underline the broader applicability of the compound in developing pharmaceuticals and other chemical entities (Mahmoud et al., 2012).
Anticonvulsant Activity and Safety
A study on the anticonvulsant activity and preliminary safety of 3‐substituted and 3‐unsubstituted N‐[(4‐arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione derivatives highlighted their potential as anticonvulsant agents. This research contributes to the understanding of the pharmacological profiles of such compounds, offering a foundation for further drug development (Rybka et al., 2017).
properties
IUPAC Name |
1-[2-oxo-2-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-16-5-6-17(28)25(16)13-18(29)23-9-11-24(12-10-23)20-19-14-3-1-2-4-15(14)22-26(19)8-7-21-20/h7-8H,1-6,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOICOYOVAOBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CN5C(=O)CCC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione |
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